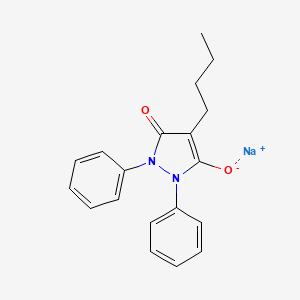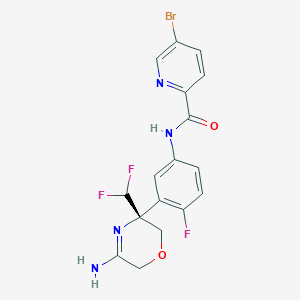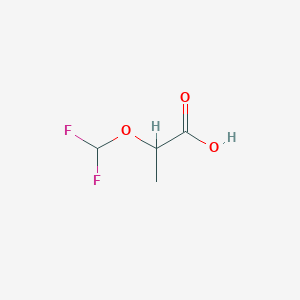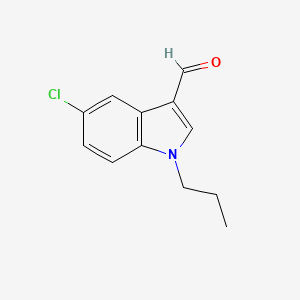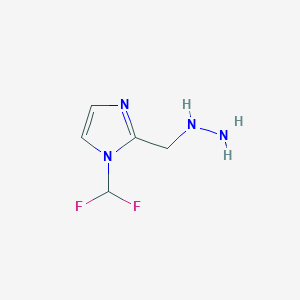
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a cyano group and a carboxylic acid group attached to a conjugated system involving a pyrrole ring. The unique structure of (2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of (2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of pyrrole-2-carboxaldehyde with malononitrile in the presence of a base, followed by acidification to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of more complex heterocyclic systems.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the conjugated system play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
Pyrrole-2-carboxylic acid: Lacks the cyano group and has different reactivity and biological properties.
2-Cyano-3-(1H-indol-2-yl)prop-2-enoic acid: Contains an indole ring instead of a pyrrole ring, leading to different chemical and biological activities.
3-(1H-Pyrrol-2-yl)acrylic acid: Lacks the cyano group, resulting in different reactivity and applications.
The uniqueness of (2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6N2O2/c9-5-6(8(11)12)4-7-2-1-3-10-7/h1-4,10H,(H,11,12) |
InChI-Schlüssel |
RVTZJVIKNDCLAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C=C(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



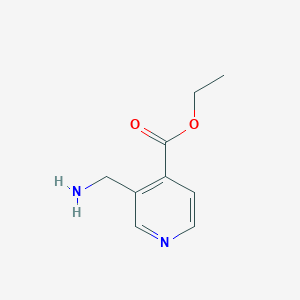
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
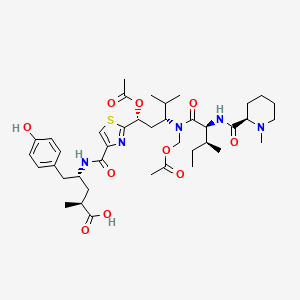
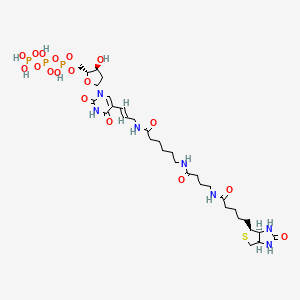

![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)
